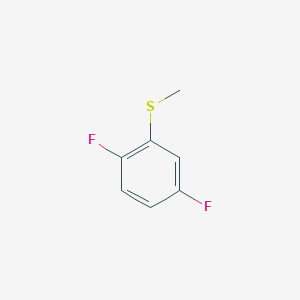

2,5-Difluorothioanisole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F2S |

|---|---|

Molecular Weight |

160.19 g/mol |

IUPAC Name |

1,4-difluoro-2-methylsulfanylbenzene |

InChI |

InChI=1S/C7H6F2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |

InChI Key |

YTCRYPBRWJUWCR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

The Strategic Value of Fluorinated Aromatic Thioethers

Fluorinated aromatic thioethers are molecular scaffolds of considerable interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto an aromatic ring can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The thioether linkage, in turn, provides a versatile handle for further chemical modifications and can participate in various non-covalent interactions.

The synergy between the fluorine substituents and the thioether group imparts unique electronic and conformational characteristics to these molecules. Fluorine, being the most electronegative element, can alter the electron density of the aromatic ring and the sulfur atom, thereby modulating the molecule's reactivity and intermolecular interactions. This strategic functionalization makes fluorinated aromatic thioethers valuable building blocks in the design of novel bioactive compounds and functional materials.

2,5 Difluorothioanisole: a Member of a Versatile Family

2,5-Difluorothioanisole belongs to the larger family of fluorothioanisoles, which includes various isomers with different fluorine substitution patterns on the aromatic ring. While some isomers, such as 2-fluorothioanisole (B1305481) and 3,5-difluorothioanisole, have been the subject of conformational studies, this compound has been primarily utilized as a synthetic intermediate. cdnsciencepub.com

Its chemical structure, featuring fluorine atoms at the 2 and 5 positions, presents a unique combination of steric and electronic effects that can be exploited in organic synthesis. For instance, the presence of a fluorine atom ortho to the methylthio group can influence the orientation of the thioether moiety relative to the aromatic ring, a factor known to be critical in the conformational preferences of related molecules. cdnsciencepub.com

Below is a table comparing the basic properties of this compound with some of its isomers.

| Property | This compound | 2,4-Difluorothioanisole | 3,5-Difluorothioanisole |

| Molecular Formula | C₇H₆F₂S | C₇H₆F₂S | C₇H₆F₂S |

| Molecular Weight | 160.18 g/mol | 160.18 g/mol | 160.18 g/mol |

| CAS Number | 106535-49-3 | 130922-40-6 | 148967-73-5 |

| Appearance | Not specified | Clear Liquid | Not specified |

Key Research Themes in Aromatic Thioethers and Fluorinated Aromatics

The scientific literature reveals several prominent research themes concerning aromatic thioethers and fluorinated aromatic compounds:

Synthesis and Functionalization: A significant body of research is dedicated to the development of efficient synthetic methods for accessing these molecules. This includes the methylation of corresponding fluorothiophenols and cross-coupling reactions to introduce the thioether moiety. cdnsciencepub.com Furthermore, the aromatic ring and the thioether group can be subjected to a variety of chemical transformations to build more complex molecular architectures. thieme-connect.com

Conformational Analysis: The conformational preferences of fluorinated thioanisoles have been investigated to understand the interplay of steric and electronic effects between the fluorine substituents and the methylthio group. cdnsciencepub.com These studies often employ techniques like nuclear magnetic resonance (NMR) spectroscopy and computational modeling to determine the preferred spatial arrangement of the molecule, which can have important implications for its biological activity and material properties. cdnsciencepub.com

Applications in Medicinal Chemistry: Fluorinated aromatic thioethers are recognized as valuable scaffolds in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, and the thioether group can serve as a hydrogen bond acceptor or be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can have distinct biological activities.

Materials Science: The unique electronic properties of fluorinated aromatic compounds make them attractive candidates for applications in materials science, including the development of liquid crystals and organic electronics. The ability to tune these properties through specific fluorination patterns is a key area of investigation.

Untapped Potential: Research Challenges and Opportunities for 2,5 Difluorothioanisole

Strategic Core Synthesis Approaches for Fluorothioanisole Derivatives

Methylation Reactions of Fluorinated Thiophenols

A primary and straightforward method for the synthesis of this compound is the S-methylation of the corresponding 2,5-difluorothiophenol. This reaction is a classic nucleophilic substitution where the thiophenolate anion, generated by deprotonation of the thiophenol, attacks a methylating agent.

A variety of methylating agents can be employed, with dimethyl sulfate (B86663) and methyl halides being common choices. jcsp.org.pk However, due to the high toxicity of these reagents, alternative, less hazardous options like dimethyl carbonate have been explored. jcsp.org.pkthieme-connect.com The reaction is typically carried out in the presence of a base to facilitate the formation of the more nucleophilic thiophenolate. The choice of base and solvent can significantly influence the reaction's efficiency. For instance, the use of potassium carbonate in a fixed-bed reactor with dimethyl carbonate has shown high yields for the synthesis of thioanisole (B89551). jcsp.org.pk Studies on the gas-phase methylation of thiophenol have indicated that the reaction occurs almost exclusively at the sulfur atom. kuleuven.be

The reaction conditions can be optimized for various fluorinated thiophenols. For example, a study on the S-methylation of thiophenol using dimethyl carbonate on a fixed-bed reactor found that a reaction temperature of 120 °C yielded excellent results. jcsp.org.pk Another protocol using trimethyl phosphate (B84403) in combination with calcium hydroxide (B78521) has been shown to effectively methylate aryl thiols under mild conditions, even at room temperature for some substrates. thieme-connect.com

Table 1: Comparison of Methylating Agents for Thiophenols

| Methylating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Dimethyl Sulfate | Base (e.g., K2CO3), Solvent (e.g., Acetone) | High reactivity, good yields | Highly toxic and carcinogenic | jcsp.org.pk |

| Methyl Iodide | Base (e.g., NaH), Solvent (e.g., THF) | High reactivity | Toxic, volatile | wikipedia.org |

| Dimethyl Carbonate | Base (e.g., K2CO3), High temperature (e.g., 120-180°C) | Low toxicity, environmentally friendly | Lower reactivity, may require harsher conditions | jcsp.org.pk |

| Trimethyl Phosphate | Base (e.g., Ca(OH)2), Solvent (e.g., DMF) or neat | Low toxicity, mild conditions possible | Lower reactivity than traditional agents | thieme-connect.com |

Conversion of Fluoroanilines via Xanthate Methods for Thiophenol Precursors

An indirect but highly effective route to fluorinated thiophenols, the precursors for fluorothioanisoles, involves the conversion of the corresponding fluoroanilines. A well-established method for this transformation is the Leuckart thiophenol reaction, which proceeds through a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org In this process, the fluoroaniline (B8554772) is first diazotized, typically using sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then reacted with a potassium alkyl xanthate. organic-chemistry.orglscollege.ac.in The subsequent hydrolysis of the intermediate aryl xanthate ester yields the desired thiophenol. lscollege.ac.in This method is advantageous as it utilizes readily available anilines as starting materials. wikipedia.org

Formation of Aryl Methyl Sulfides from Arylsulfonyl Chlorides using C1 Sources

Aryl methyl sulfides can also be synthesized directly from arylsulfonyl chlorides. This method involves the reduction of the sulfonyl chloride and subsequent methylation. One approach utilizes triphenylphosphine (B44618) as a reducing agent to convert the arylsulfonyl chloride to the corresponding arylthiol, which can then be methylated in situ or in a separate step. researchgate.netorganic-chemistry.org

More recently, methods have been developed that use a C1 source directly in the reaction with the arylsulfonyl chloride. For example, dimethyl carbonate (DMC) can serve as both a C1 building block and a green solvent in a one-pot synthesis of aryl methyl sulfides from arylsulfonyl chlorides. researchgate.netresearchgate.netscite.ai This reaction is typically promoted by a reducing agent like tin powder in the presence of additives such as triphenylphosphine and sodium iodide. researchgate.net This strategy offers a convenient way to access aryl methyl sulfides, including fluorinated analogues, from readily available sulfonyl chlorides. researchgate.netresearchgate.net

Organometallic Cross-Coupling Strategies for Aromatic Thioethers

Suzuki-Miyaura Coupling Protocols with Boronic Acid Precursors

While the Suzuki-Miyaura coupling is renowned for C-C bond formation, its application has been extended to the formation of C-S bonds. In this context, an aryl boronic acid can be coupled with a sulfur-containing partner. One variation involves the reaction of aryl boronic acids with N-thioimides, catalyzed by a copper(I) salt, to produce aryl thioethers under mild, non-basic conditions. acs.orgscispace.comnih.gov This method complements traditional approaches and offers good functional group tolerance.

Another strategy involves the copper-catalyzed coupling of aryl boronic acids with thiols. researchgate.net An efficient and environmentally friendly version of this reaction has been reported using a catalytic amount of copper sulfate in water. researchgate.netresearchgate.net Although this approach is effective, it is important to note that thiols can sometimes act as poisons to transition metal catalysts. uu.nl

Furthermore, a direct coupling of aryl boronic acids with arylsulfonyl chlorides, catalyzed by copper(I) iodide, has been developed for the synthesis of diaryl thioethers. researchgate.net This reaction is initiated by the reduction of the arylsulfonyl chloride with triphenylphosphine. researchgate.net

Table 2: Suzuki-Miyaura Type C-S Coupling Reactions

| Coupling Partners | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Aryl Boronic Acid + N-Thioimide | Cu(I) carboxylate | Mild, non-basic conditions | acs.orgscispace.comnih.gov |

| Aryl Boronic Acid + Thiol | CuSO4 / NaOH | Environmentally benign (water as solvent) | researchgate.netresearchgate.net |

| Aryl Boronic Acid + Arylsulfonyl Chloride | CuI / PPh3 | Direct use of sulfonyl chlorides as sulfur source | researchgate.net |

Application of Other Transition-Metal Catalyzed Coupling Reactions

Beyond Suzuki-Miyaura type couplings, other transition-metal catalyzed reactions are pivotal in the synthesis of aryl thioethers.

The Buchwald-Hartwig amination , a palladium-catalyzed reaction, has been adapted for C-S bond formation. wikipedia.org This involves the coupling of aryl halides with thiols to form aryl thioethers. wikipedia.orgnih.gov The development of specialized biaryl phosphine (B1218219) ligands has been crucial for the efficiency and scope of these reactions. sigmaaldrich.comjk-sci.com Mechanistic studies suggest a catalytic cycle involving oxidative addition, association of the thiol, deprotonation, and reductive elimination. wikipedia.org

Copper-catalyzed C-S coupling reactions are a cost-effective and efficient alternative to palladium-based systems. researchgate.net Ligand-free copper(I) iodide has been shown to effectively catalyze the coupling of aryl iodides with thiophenols, exhibiting good chemoselectivity and functional group tolerance. uu.nlorganic-chemistry.org These reactions often proceed under relatively mild conditions. uu.nl

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-S bond formation. acs.org Nickel catalysts can promote the coupling of aryl halides with various sulfur sources, including ketene (B1206846) dithioacetals, providing access to a wide range of unsymmetrical alkyl-aryl sulfides without the use of odorous thiols. acs.org Nickel catalysis has also been employed in the amination of aryl thioethers, demonstrating the versatility of this metal in C-S bond manipulation. ethz.ch Furthermore, nickel-catalyzed reversible metathesis reactions between aryl nitriles and aryl thioethers have been developed. ethz.ch

Selective Functionalization and Derivatization of the this compound Framework

The strategic modification of the this compound scaffold is crucial for creating new molecules with tailored properties for various applications, ranging from materials science to medicinal chemistry. Selective functionalization allows for the precise introduction of new chemical groups at specific positions on the aromatic ring.

Derivatization Reactions for Analytical and Synthetic Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound, or 'derivative', which has properties that are better suited for a specific purpose. This is a common practice in both chemical analysis and synthetic chemistry. jfda-online.com

For analytical purposes, derivatization is often employed to enhance the detectability of an analyte or to improve its chromatographic behavior. jfda-online.comresearchgate.net Compounds like this compound, which may lack strong chromophores or fluorophores, can be reacted with specific reagents to attach a group that is easily detectable by UV-Visible or fluorescence detectors. researchgate.netchromatographyonline.com This process can significantly lower the limits of detection. libretexts.org Common derivatization techniques include acylation, alkylation, and silylation, which can increase the volatility and thermal stability of analytes for gas chromatography (GC) analysis. researchgate.net

In the realm of synthetic chemistry, derivatization transforms a relatively simple starting material like this compound into a more complex intermediate, ready for subsequent coupling or functionalization reactions. A key example is the conversion of a haloaromatic compound into an organoboron derivative, such as a boronic acid or boronate ester. For instance, a structural analogue, 3,5-difluorothioanisole, has been converted into 3,5-difluorothioanisole-4-boronic acid. thieme-connect.com This derivative is a valuable building block for Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. thieme-connect.comthieme-connect.com

Interactive Table: Examples of Derivatization Reactions

| Reaction Type | Reagent Class | Target Functional Group | Purpose | Example Application |

|---|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amines, Alcohols, Phenols | Analytical & Synthetic | Introduction of a chromophore for UV detection; creation of esters/amides. libretexts.orgresearchgate.net |

| Alkylation | Alkyl Halides, Diazomethane | Carboxylic Acids, Phenols | Analytical & Synthetic | Ester formation to increase volatility for GC analysis. jfda-online.comlibretexts.org |

| Silylation | Silylating agents (e.g., BSTFA) | Alcohols, Amines, Carboxylic Acids | Analytical | Increases volatility and thermal stability for GC-MS. researchgate.net |

Directed Ortho-Metalation (DoM) Strategies in Fluorinated Aromatics

Directed ortho-metalation (DoM) is a powerful regioselective synthetic strategy for functionalizing aromatic rings. The reaction involves the deprotonation of a C-H bond positioned ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca This creates a stabilized aryl-lithium intermediate, which can then react with a wide range of electrophiles to introduce a new substituent with high precision. wikipedia.org

In fluorinated aromatics, the fluorine atom itself is a potent directing group. researchgate.netcapes.gov.br Its high electronegativity enhances the acidity of the ortho-protons, facilitating their removal by the organolithium base. nih.gov The ability of fluorine to direct metalation is so strong that it often outcompetes other known directing groups in intramolecular competition experiments. researchgate.netrsc.org This makes DoM a highly reliable method for the selective functionalization of fluoroarenes. For a molecule like this compound, the fluorine atoms would direct lithiation to the C6 position, and to a lesser extent, the C3 position, assuming the thioether group's directing ability is weaker.

The hierarchy of directing metalation groups has been established through extensive experimentation, and fluorine ranks highly on this scale. uwindsor.caresearchgate.net

Interactive Table: Hierarchy of Selected Directed Metalation Groups (DMG)

| DMG | Relative Directing Ability | Comments |

|---|---|---|

| -OCON(Et)₂ | Very Strong | One of the most powerful known DMGs. uwindsor.ca |

| -CON(Et)₂ | Very Strong | Strong coordination with lithium. uwindsor.ca |

| -SO₂NR₂ | Strong | Effective directing group. |

| -F | Strong | Potent director due to inductive effects. researchgate.netcapes.gov.br |

| -OCH₃ | Moderate | Weaker than fluorine but still effective. uwindsor.ca |

Mechanistic Investigations in the Synthesis of this compound

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The synthesis of this compound can be approached through various pathways, with methods involving organolithium intermediates being particularly significant for advanced applications. acs.org A common laboratory synthesis involves the methylation of the corresponding 2,5-difluorothiophenol, which is often prepared from 2,5-difluoroaniline. cdnsciencepub.com

When DoM is used to functionalize a fluoroaromatic ring, the mechanism begins with the coordination of the organolithium reagent (e.g., n-butyllithium) to the directing group, such as a fluorine atom. This proximity facilitates the deprotonation of the adjacent C-H bond, forming a transient aryl-lithium species. mt.com This intermediate is highly nucleophilic and will readily attack an added electrophile (e.g., CO₂, I₂, aldehydes), resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the ortho position. rsc.orgmasterorganicchemistry.com

Role of Anion Stabilizers in Organolithium Chemistry

The success of organolithium-based reactions, including DoM, hinges on the stability of the carbanion intermediate. wikipedia.org Organolithium reagents are highly basic and nucleophilic due to the polarized carbon-lithium bond. mt.comnumberanalytics.com The stability of the organolithium species formed after deprotonation is critical to prevent unwanted side reactions.

Several factors act as "anion stabilizers" in this context:

Electron-Withdrawing Substituents: Groups like fluorine are highly effective at stabilizing an adjacent negative charge (anion) through their strong inductive effect (-I effect). wikipedia.orgnih.gov This is a primary reason why fluorine is such a potent directing group in DoM reactions. The electron density of the carbanion is pulled towards the electronegative fluorine atom, delocalizing and stabilizing the charge.

Solvent: The choice of solvent is crucial. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) can solvate the lithium cation, breaking down the aggregates that organolithium reagents often form in non-polar solvents like hexane. numberanalytics.com This solvation increases the reactivity of the organolithium base and can help stabilize the resulting intermediates. numberanalytics.com

Additives: Donor ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can be added to chelate the lithium ion. This complexation further polarizes the C-Li bond of the reagent, increasing its basicity, and stabilizes the resulting aryl-lithium intermediate by preventing aggregation and directing the lithiation. uwindsor.ca

The interplay of these stabilizing factors is essential for achieving high yields and selectivity in the synthesis and functionalization of fluorinated molecules like this compound. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information on the chemical environment, connectivity, and conformation of this compound.

The ¹H NMR spectrum of this compound is expected to provide key information about the protons in the molecule. The spectrum would feature signals corresponding to the three aromatic protons and the three protons of the thiomethyl (-SCH₃) group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of both the fluorine and thiomethyl substituents. The thiomethyl protons would typically appear as a singlet in the upfield region of the spectrum. The aromatic region would be more complex, showing three distinct signals due to the asymmetrical substitution pattern. The spin-spin coupling between adjacent aromatic protons (³JHH) and the longer-range couplings between protons and fluorine nuclei (JHF) would result in complex splitting patterns (e.g., doublet of doublets of doublets), which are crucial for assigning each proton to its specific position on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 6.9 - 7.2 | ddd | ³J(H3-H4) ≈ 8-9, ⁴J(H3-F2) ≈ 6-8, ⁴J(H3-H6) ≈ 2-3 |

| H-4 | 6.8 - 7.1 | ddd | ³J(H4-H3) ≈ 8-9, ³J(H4-F5) ≈ 8-10, ⁵J(H4-F2) ≈ 2-3 |

| H-6 | 7.1 - 7.4 | ddd | ⁴J(H6-H3) ≈ 2-3, ³J(H6-F5) ≈ 5-7, ⁵J(H6-SCH₃) ≈ 0.5 |

| -SCH₃ | 2.4 - 2.6 | s | N/A |

| Note: Predicted values are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary. |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are highly dependent on the electronic environment. The carbons directly bonded to the electronegative fluorine atoms (C-2 and C-5) will show large downfield shifts and will appear as doublets due to strong one-bond carbon-fluorine coupling (¹JCF). The carbon attached to the sulfur atom (C-1) will also have a characteristic chemical shift. The remaining aromatic carbons and the methyl carbon will appear at positions reflective of the combined substituent effects. The ¹³C spectrum, particularly the C-F coupling constants, is a powerful tool for confirming the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| C-1 | 125 - 135 | dd | ²J(C1-F2) ≈ 20-25, ⁴J(C1-F5) ≈ 3-5 |

| C-2 | 155 - 165 | d | ¹J(C2-F) ≈ 240-260 |

| C-3 | 115 - 125 | dd | ²J(C3-F2) ≈ 20-25, ³J(C3-F5) ≈ 8-10 |

| C-4 | 118 - 128 | dd | ²J(C4-F5) ≈ 20-25, ³J(C4-F2) ≈ 8-10 |

| C-5 | 153 - 163 | d | ¹J(C5-F) ≈ 240-260 |

| C-6 | 110 - 120 | dd | ²J(C6-F5) ≈ 20-25, ⁴J(C6-F2) ≈ 3-5 |

| -SCH₃ | 15 - 20 | s | N/A |

| Note: Predicted values are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary. |

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org The chemical shifts in ¹⁹F NMR span a very wide range, making the technique highly sensitive to subtle changes in the local electronic environment. wikipedia.orgjeolusa.com

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at the C-2 position and one for the fluorine at the C-5 position. The precise chemical shifts and the coupling between them (⁴JF-F) and to nearby protons (JHF) provide definitive proof of their relative positions. researchgate.net Long-range coupling interactions are common in ¹⁹F NMR and can further aid in structural confirmation. wikipedia.orgjeolusa.com

To unequivocally assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are spin-coupled. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-3, H-4, and H-6), confirming their connectivity around the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu It would be used to definitively link each proton signal (e.g., H-3, H-4, H-6, and -SCH₃) to its corresponding carbon signal (C-3, C-4, C-6, and -SCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (and sometimes more). columbia.edunih.gov For this compound, key HMBC correlations would include those from the methyl protons to the C-1 carbon, and from the aromatic protons to neighboring carbons, including the quaternary carbons C-1, C-2, and C-5. This confirms the substitution pattern and the relative positions of the fluorine and thiomethyl groups.

The orientation of the thiomethyl group relative to the aromatic ring is a key conformational feature. This rotation around the C(sp²)-S bond can be investigated using long-range spin-spin coupling constants. cdnsciencepub.comcdnsciencepub.com Specifically, the coupling over five bonds between the methyl protons and the ortho proton (H-6), denoted as ⁵J(H,CH₃), is sensitive to the dihedral angle (θ) between the C-S bond and the plane of the aromatic ring. cdnsciencepub.comcdnsciencepub.com

Studies on thioanisole and its derivatives have established that the magnitude of this coupling can be used to estimate the barrier to rotation and the preferred conformation. cdnsciencepub.comcdnsciencepub.comresearchgate.net For this compound, the presence of an ortho fluorine atom (F-2) would sterically influence the thiomethyl group, likely favoring a conformation where the methyl group is oriented away from it. Analysis of long-range couplings, including ¹H-¹⁹F and ¹³C-¹⁹F couplings, can provide quantitative data on this conformational preference. researchgate.netnih.gov Such analyses compare experimental coupling constants with theoretical values calculated for different dihedral angles to determine the most stable conformation in solution. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of a compound by probing its molecular vibrations. mdpi.commdpi.com Each functional group in this compound will have characteristic absorption or scattering frequencies. These spectra are invaluable for confirming the presence of key structural motifs.

Key expected vibrational modes include:

C-F Stretching: Strong absorptions in the IR spectrum, typically in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-S Stretching: Weaker bands typically found in the 600-800 cm⁻¹ range.

-CH₃ Group Vibrations: Symmetric and asymmetric C-H stretching (~2850-3000 cm⁻¹) and bending modes (~1380-1450 cm⁻¹).

Aromatic C-H Vibrations: Stretching modes above 3000 cm⁻¹ and out-of-plane bending modes that are sensitive to the substitution pattern on the ring.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign the observed vibrational bands precisely. ijert.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch (-SCH₃) | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-H Bending (-SCH₃) | 1380 - 1450 | IR |

| C-F Stretch | 1200 - 1300 | IR (Strong) |

| Aromatic C-H Bending (out-of-plane) | 800 - 900 | IR |

| C-S Stretch | 600 - 800 | IR, Raman (Weak) |

| Note: Predicted values are based on characteristic group frequencies and data from analogous compounds. ijert.org |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. mvpsvktcollege.ac.inuni-siegen.de For a non-linear molecule like this compound, which consists of 17 atoms, a total of 3N-6, or 45, fundamental vibrations are theoretically possible. uni-siegen.delibretexts.org These vibrations, which include stretching and bending, give rise to characteristic absorption bands in the IR spectrum. uwimona.edu.jm

The IR spectrum of an aromatic compound like this compound can be divided into distinct regions. The functional group region, typically from 4000 to 1430 cm⁻¹, reveals the presence of specific bonds. mvpsvktcollege.ac.in For instance, C-H stretching vibrations in the aromatic ring are expected in the 3100-3000 cm⁻¹ range, while aliphatic C-H stretching from the methyl group appears between 3000 and 2850 cm⁻¹. libretexts.org The C-S stretching vibration is generally weaker and found in the fingerprint region.

The fingerprint region, from 1430 to 910 cm⁻¹, is a complex area of the spectrum where various bending and stretching vibrations occur, creating a unique pattern for each compound. mvpsvktcollege.ac.in Below this, the aromatic region (910-650 cm⁻¹) displays strong absorptions characteristic of the benzene (B151609) ring. mvpsvktcollege.ac.in The specific substitution pattern on the benzene ring in this compound will influence the exact positions of these bands.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Functional Group |

| Aliphatic C-H Stretch | 3000 - 2850 | Functional Group |

| C=C Aromatic Ring Stretch | ~1600 & ~1500 | Functional Group |

| C-F Stretch | 1400 - 1000 | Fingerprint |

| C-S Stretch | 800 - 600 | Fingerprint |

| Aromatic C-H Bending | 900 - 675 | Aromatic |

Data compiled from general principles of IR spectroscopy. mvpsvktcollege.ac.inuni-siegen.delibretexts.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations that result in a change in polarizability. anton-paar.comrenishaw.com This technique is particularly sensitive to the vibrations of the molecular backbone and symmetric vibrations that may be weak or absent in the IR spectrum. anton-paar.com

For this compound, Raman spectroscopy can elucidate the vibrations of the substituted benzene ring and the C-S bond. The "fingerprint" region below 1500 cm⁻¹ in the Raman spectrum is especially useful for identifying the substance based on its unique pattern of skeletal vibrations. anton-paar.com The frequency of Raman bands is dependent on the masses of the atoms, interatomic forces, and bond lengths. ub.edu For example, the strong C=C stretching vibrations of the aromatic ring typically appear around 1600 cm⁻¹. renishaw.com The position and intensity of these bands can be influenced by the fluorine and thioanisole substituents.

Comparative studies using Raman spectroscopy and Density Functional Theory (DFT) calculations have proven effective in assigning specific vibrational modes to observed Raman peaks for similar complex molecules. osaka-u.ac.jp Such an approach would be invaluable for a detailed analysis of the vibrational spectrum of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's geometry. wikipedia.org The process involves diffracting a beam of X-rays off a single crystal and analyzing the resulting diffraction pattern. anton-paar.com

Interatomic Bond Lengths and Angles Analysis

X-ray crystallography would provide precise measurements of the bond lengths and angles within the this compound molecule. wikipedia.org Key parameters would include the C-C bond lengths within the aromatic ring, the C-S and S-CH₃ bond lengths of the thioether group, and the C-F bond lengths. The bond angles, such as the C-S-C angle and the angles within the benzene ring, would also be determined. These values are influenced by the electronic effects of the fluorine substituents and the thioether group.

Table 2: Hypothetical Interatomic Bond Lengths and Angles for this compound

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 |

| C-S | ~1.77 |

| S-CH₃ | ~1.81 |

| C-F | ~1.35 |

| **Bond Angles (°) ** | |

| C-S-C | ~105 |

| C-C-C (aromatic) | ~120 |

These are generalized values and would be precisely determined by X-ray crystallography.

Photoelectron Spectroscopy in Conformational Studies

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of molecules, providing insights into their electronic structure and conformational preferences. ustc.edu.cn By analyzing the energy of electrons ejected upon photoionization, one can deduce information about the molecular orbitals and the stability of different conformers. cdnsciencepub.com

For molecules with multiple conformers, such as this compound, variable temperature photoelectron spectroscopy can be particularly informative. cdnsciencepub.com The experimental spectra can be compared with synthetic spectra generated from computational models based on different conformations. cdnsciencepub.com This comparison helps to determine the most stable conformation and the energy barriers to internal rotation. cdnsciencepub.com For example, in studies of other fluorinated thioanisoles, PES has been used to support findings from NMR spectroscopy regarding the preferred planar or non-planar conformations. cdnsciencepub.com The breadth of the peaks in a photoelectron spectrum can also indicate the degree of conformational freedom, with broader peaks suggesting large-amplitude librations or the presence of multiple conformers. cdnsciencepub.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thioanisole |

| 2-Fluorothioanisole (B1305481) |

| 3,5-Difluorothioanisole |

| 2,6-Difluorothioanisole |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of molecules. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems like this compound. google.comnumberanalytics.com DFT calculations are centered on the electron density rather than the complex many-electron wavefunction, reducing a complex problem to a more manageable one. wikipedia.orginfn.it

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, known as its equilibrium conformation. cnr.itstorion.ru This process systematically alters the atomic coordinates to find the minimum energy arrangement on the potential energy surface. arxiv.org For substituted aromatic compounds like this compound, this involves determining the preferred orientation of the thiomethyl group relative to the benzene ring.

Computational studies on analogous molecules, such as 3,5-difluorothioanisole, indicate a preference for conformations where all heavy atoms are coplanar. cdnsciencepub.com This planarity suggests a significant resonance interaction between the sulfur atom's lone pairs and the aromatic π-system. The geometry optimization process within DFT would precisely calculate bond lengths, bond angles, and dihedral angles that correspond to this low-energy state. cnr.it

The rotation of the thiomethyl group around the S-C(phenyl) bond is a key conformational process in thioanisole derivatives. The energy required for this rotation, known as the rotational barrier, dictates the flexibility of the molecule and the relative stability of its conformers. nist.gov

For thioanisole and its derivatives, the internal barrier to rotation is often predominantly twofold. cdnsciencepub.com Experimental and computational studies on related fluorothioanisoles have shown that the conformational preferences are highly sensitive to the substitution pattern. cdnsciencepub.com For instance, investigations into 3,5-difluorothioanisole reveal a clear preference for a planar conformation. cdnsciencepub.comcdnsciencepub.com This preference is attributed to the stabilizing conjugation between the sulfur orbitals and the ring's π-system, which outweighs potential steric hindrances. cdnsciencepub.com The electronegative fluorine substituents, particularly at the meta positions (as in the 2,5-isomer), are known to increase the rotational barrier compared to unsubstituted thioanisole. cdnsciencepub.com Computational models can quantify this barrier, providing values in kJ/mol that represent the energy difference between the stable planar conformer and the higher-energy perpendicular transition state. cdnsciencepub.com

Vibrational frequency calculations are essential for characterizing a molecule's dynamic properties and for correlating theoretical models with experimental spectroscopic data, such as infrared (IR) and Raman spectra. gaussian.comq-chem.com These calculations are performed on the optimized geometry, as the methodology is only valid at a stationary point on the potential energy surface. gaussian.com The process involves computing the second derivatives of the energy with respect to the nuclear coordinates to obtain force constants and subsequent vibrational modes. gaussian.compsu.edu

A DFT frequency calculation for this compound would yield a set of vibrational modes, each with a specific frequency (typically in cm⁻¹) and intensity. q-chem.comfaccts.de These theoretical frequencies can be compared to experimental IR and Raman spectra. A strong correlation between the calculated and observed spectra serves to validate the accuracy of the computational method and the optimized geometry. aps.org The calculations also provide the zero-point vibrational energy of the molecule. q-chem.com

Table 1: Illustrative Data from a DFT Vibrational Frequency Calculation (Note: This table is a hypothetical representation of typical output for illustrative purposes.)

| Mode Number | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3105 | Low | High | Aromatic C-H stretch |

| 2 | 1580 | High | Medium | Aromatic C=C stretch |

| 3 | 1250 | High | Low | C-F stretch |

| 4 | 700 | Medium | Medium | C-S stretch |

| 5 | 295 | Low | High | C-S-C bend |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). ku.edu.np These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. malayajournal.org

For this compound, an MEP analysis would likely show regions of negative potential concentrated around the electronegative fluorine atoms and the sulfur atom, due to their lone pairs of electrons. These areas would be the most probable sites for interaction with electrophiles. Conversely, regions of positive potential would be expected around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites for potential nucleophilic attack. ku.edu.np

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor in chemical reactions. libretexts.orgyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commalayajournal.org A smaller gap generally implies higher reactivity. numberanalytics.com

In this compound, the electron density distribution is influenced by the competing effects of the electron-donating thiomethyl group and the electron-withdrawing fluorine atoms. A DFT calculation would quantify the energies of the HOMO and LUMO. The HOMO would likely exhibit significant contributions from the sulfur atom's p-orbitals and the aromatic π-system. The LUMO would be an antibonding orbital within the aromatic ring, with its energy lowered by the influence of the electronegative fluorine atoms. The HOMO-LUMO gap would provide a quantitative measure of the molecule's stability and its propensity to engage in electronic transitions. researchgate.netossila.com

Table 2: Hypothetical Frontier Molecular Orbital Properties (Note: This table is a conceptual representation of FMO data.)

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | π* orbital of the aromatic ring |

| HOMO | -8.2 | π orbital with large contribution from sulfur p-orbital |

| HOMO-LUMO Gap | 6.7 | Indicator of chemical stability |

Semi-Empirical and Ab Initio Computational Methods in Comparative Studies

While DFT is widely used, other computational methods like semi-empirical and ab initio calculations offer a spectrum of options with varying levels of accuracy and computational expense. openaccessjournals.comiitg.ac.in Ab initio methods, such as Hartree-Fock, solve the Schrödinger equation from first principles without empirical parameters, offering high accuracy at a high computational cost. numberanalytics.comresearchgate.net Semi-empirical methods, such as AM1 and MNDO, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to significantly speed up calculations, making them suitable for very large molecules. uni-muenchen.dewikipedia.org

Comparative studies using these different methods are crucial for validating results and understanding the limitations of each approach. For fluorinated thioanisoles, such comparisons have revealed interesting discrepancies. For example, in a study of thioanisole derivatives, the semi-empirical AM1 method correctly predicted a preference for a planar conformation for 3,5-difluorothioanisole, which aligns with experimental evidence. cdnsciencepub.com In contrast, the older MNDO method incorrectly predicted that a perpendicular conformation was more stable, likely due to an overestimation of steric repulsion or an underestimation of resonance stabilization. cdnsciencepub.com This highlights how the choice of computational method can be critical for accurately capturing subtle intramolecular interactions that govern conformational preferences. cdnsciencepub.com

Table 3: Comparison of Calculated Rotational Barriers (kJ/mol) for Thioanisole Derivatives Using Semi-Empirical Methods (Data sourced from a study on fluorothioanisoles cdnsciencepub.com)

| Compound | MNDO Barrier | AM1 Barrier | Experimentally Inferred Preference |

| Thioanisole | 3.4 | 10.7 | Planar |

| 2-Fluorothioanisole | 8.4 | 6.9 | Planar |

| 3,5-Difluorothioanisole | 1.3 | 13.1 | Planar |

| 2,6-Difluorothioanisole | 14.8 | 2.3 | Perpendicular |

This comparative data underscores the importance of selecting an appropriate theoretical model and demonstrates how computational results must be carefully evaluated, often in conjunction with experimental findings. cdnsciencepub.com

Reactivity Profiles and Transformational Chemistry of 2,5 Difluorothioanisole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for arenes, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. organic-chemistry.org The regioselectivity of this reaction on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. youtube.com

In 2,5-Difluorothioanisole, the directing effects of the substituents are crucial for predicting the site of electrophilic attack. The methylthio (-SMe) group is an activating group and directs incoming electrophiles to the ortho and para positions (C4 and C6). The fluorine atoms are deactivating groups but also direct ortho and para.

-SMe group (at C1): Directs to C4 (para) and C6 (ortho). C2 is also ortho but is already substituted.

-F group (at C2): Directs to C1 (substituted), C3 (ortho), and C5 (substituted).

-F group (at C5): Directs to C2 (substituted), C4 (ortho), and C6 (ortho).

Considering these combined effects, the positions C4 and C6 are the most likely sites for substitution as they are activated by the powerful directing effect of the -SMe group and are also targeted by the C5-fluorine. The C3 position is only weakly directed by the C2-fluorine and is sterically hindered. Between the two most probable sites, the C4 (para to -SMe) position is generally favored over the C6 (ortho to -SMe) position to minimize steric hindrance. Therefore, electrophilic substitution on this compound is predicted to yield the C4-substituted product as the major isomer.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org

| Reaction Type | Typical Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,5-difluorothioanisole |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2,5-difluorothioanisole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(Methylthio)-2,5-difluorophenyl)alkan-1-one |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Alkyl-2,5-difluorothioanisole (Note: Rearrangement of the alkyl group is possible) masterorganicchemistry.com |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. acs.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

In this compound, the leaving groups are the fluorine atoms. However, the ring is not strongly activated for SNAr. The methylthio group is electron-donating by resonance, which is unfavorable for this reaction mechanism as it increases electron density on the ring, repelling the incoming nucleophile. The fluorine atoms themselves provide some inductive electron withdrawal, but without a strongly deactivating group like a nitro group in an ortho or para position, the reaction is expected to be sluggish and require harsh conditions (e.g., high temperatures, very strong nucleophiles). nih.gov

If a reaction were to be forced, the regioselectivity would depend on which fluorine atom is more readily displaced. The relative stability of the potential Meisenheimer complexes would determine the outcome. Nucleophilic attack at C2 would place the negative charge at C1, C3, and C5. Attack at C5 would place the charge at C2, C4, and C6. The precise outcome is difficult to predict without experimental data but is likely to be a complex mixture or require specific reaction conditions to achieve selectivity. researchgate.net

Reactions Involving the Thioether Moiety (Sulfur-Centered Reactivity)

The sulfur atom of the thioether group in this compound possesses lone pairs of electrons, making it nucleophilic and susceptible to reactions such as oxidation and alkylation.

Aryl thioethers are readily oxidized to the corresponding sulfoxides and subsequently to sulfones. manchester.ac.uk These oxidations can often be performed selectively by controlling the stoichiometry of the oxidizing agent.

The oxidation of this compound would first yield 2,5-Difluorophenyl methyl sulfoxide (B87167). Further oxidation under more forcing conditions or with excess oxidant would produce 2,5-Difluorophenyl methyl sulfone.

| Product | Oxidizing Agent (Examples) | Typical Conditions |

| 2,5-Difluorophenyl methyl sulfoxide | Hydrogen Peroxide (H₂O₂), Sodium metaperiodate (NaIO₄), meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Controlled temperature (e.g., 0 °C to room temp.) |

| 2,5-Difluorophenyl methyl sulfone | Potassium permanganate (KMnO₄), Oxone®, Excess H₂O₂ or m-CPBA (≥2 equiv.) | Often requires heating or stronger oxidants |

The nucleophilic sulfur atom of the thioether can be alkylated by electrophiles, such as alkyl halides, to form tertiary sulfonium (B1226848) salts. thieme-connect.de These salts are typically stable, crystalline solids. The reaction of this compound with an alkylating agent like methyl iodide would yield a dimethyl(2,5-difluorophenyl)sulfonium salt. This reaction may be facilitated by a non-nucleophilic Lewis acid or a silver salt to assist in halide abstraction.

Reaction: this compound + R-X → [2,5-Difluorophenyl(methyl)(R)sulfonium]⁺ X⁻ (where R-X is an alkylating agent, e.g., CH₃I, CH₃CH₂Br)

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized substrates. nih.gov A common strategy is directed ortho-metalation (DoM), where a heteroatom-containing directing group coordinates to an organolithium reagent, directing deprotonation at a proximal ortho position. wikipedia.orgorganic-chemistry.org

The thioether moiety in this compound can act as a directing group. baranlab.org The sulfur atom can coordinate to a strong base like n-butyllithium, directing the deprotonation of the nearest C-H bond. In this molecule, there are two ortho positions: C2 and C6. The C2 position is blocked by a fluorine atom, so metalation is expected to occur exclusively at the C6 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C6 position with high regioselectivity.

| Electrophile | Reagent Example | Product of C6-Functionalization |

| Carbonyl | CO₂ then H⁺ workup | 6-(Methylthio)-2,5-difluorobenzoic acid |

| Aldehyde/Ketone | (CH₃)₂CO then H⁺ workup | 2-(6-(Methylthio)-2,5-difluorophenyl)propan-2-ol |

| Halogen | I₂ | 1-Iodo-2,5-difluoro-6-(methylthio)benzene |

| Silyl | (CH₃)₃SiCl | (6-(Methylthio)-2,5-difluorophenyl)trimethylsilane |

Palladium-catalyzed C-H activation is another important strategy, often relying on a directing group to achieve selectivity. acs.orgnih.gov The thioether group can also serve this role, directing palladium catalysts to functionalize the C-H bond at the C6 position, for example, in C-H arylation reactions. nih.gov

Rearrangement Reactions and Cascade Cyclizations

While specific cascade cyclizations starting from this compound are not widely reported, its functional groups offer potential for such transformations. A key potential rearrangement is the Pummerer rearrangement , which is a reaction of a sulfoxide bearing an α-hydrogen. wikipedia.org

This would be a two-step process for this compound:

Oxidation: The thioether is first oxidized to 2,5-difluorophenyl methyl sulfoxide as described in section 5.3.1.

Pummerer Rearrangement: The resulting sulfoxide, upon treatment with an activating agent like acetic anhydride (Ac₂O), can rearrange. The reaction proceeds via an intermediate thionium ion, which is then trapped by a nucleophile (acetate in this case). semanticscholar.org This transforms the methylsulfinyl group into an α-acetoxy thioether.

This sequence provides a method for functionalizing the methyl group of the original thioether moiety.

Cascade reactions could potentially be designed by first using C-H functionalization (section 5.4) to install a reactive group at the C6 position. This new substituent could then be induced to react intramolecularly with the thioether group or another part of the molecule, initiating a cyclization cascade to build more complex heterocyclic structures.

Despite a comprehensive search for information regarding the reactivity of this compound as a source of difluorocarbene, no relevant scientific literature or data could be retrieved. Searches for direct involvement of this compound in difluorocarbene generation, as well as broader inquiries into its general reactivity and use in the synthesis of fluorinated compounds, did not yield any results connecting it to difluorocarbene chemistry.

The provided search results discuss various known precursors and methods for generating difluorocarbene, as well as its subsequent reactions to form fluorinated molecules. However, this compound is not mentioned in any of these contexts.

Therefore, it is not possible to provide an article section on "Reactivity as a Source of Difluorocarbene in Synthetic Applications" for this compound based on the available information. The requested detailed research findings and data tables cannot be generated without underlying scientific evidence.

Potential Applications in Advanced Organic Synthesis and Materials Science

2,5-Difluorothioanisole as a Building Block for Complex Polyaromatic Systems

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings that are of significant interest for their applications in organic electronics and materials science. oup.com The introduction of fluorine atoms into the PAH framework can profoundly alter their electronic properties, solubility, and solid-state packing, making fluorinated PAHs (F-PAHs) highly desirable targets. nih.govmdpi.com

While specific literature detailing the direct use of this compound in the synthesis of complex polyaromatic systems is not prominent, its structure is amenable to established synthetic strategies for F-PAHs. Modern synthetic methods often rely on the cyclization of smaller, pre-fluorinated building blocks. nih.govmdpi.com Key strategies include:

Mallory Reaction : This photochemical intramolecular cyclization of stilbene-type precursors is a powerful tool for constructing phenanthrene (B1679779) frameworks and can be applied to fluorine-containing derivatives. mdpi.com

Julia-Kocienski Olefination and Photocyclization : A modular approach where fluorinated aryl moieties are first coupled to form 1,2-diarylfluoroethenes, which then undergo oxidative photocyclization to yield regiospecifically fluorinated PAHs. nih.govacs.org

Metal-Catalyzed Cyclizations : Methods such as the Friedel-Crafts-type cyclization of fluoroalkenes can produce F-PAHs with pinpoint accuracy in fluorine placement. oup.com

For this compound to be utilized in these pathways, the thioether group could be used as a handle for further functionalization, or the aromatic ring could be elaborated into a more complex precursor suitable for intramolecular cyclization reactions. The presence of the difluoro pattern offers a way to embed specific electronic features into the final polyaromatic system.

Role in the Design and Synthesis of Fluorinated Molecular Architectures for Materials Science

The incorporation of fluorine into organic molecules is a cornerstone of modern materials science. mdpi.com The unique properties of the C-F bond—its high strength, polarity, and the low polarizability of the fluorine atom—impart desirable characteristics such as enhanced thermal stability, chemical and oxidative resistance, and hydrophobicity. mdpi.com These attributes are leveraged in a wide array of applications, from high-performance fluoropolymers and liquid crystals to specialized coatings. mdpi.comnih.govmdpi.com

This compound serves as a potential monomer or key intermediate for creating sophisticated fluorinated molecular architectures. The difluorinated phenyl ring can be integrated into polymer backbones or appended as a side group to tune the material's bulk properties. Organofluorine compounds are frequently used as building blocks for complex chemical systems, including fluoropolymers and fluorinated network materials. mdpi.com The thioether (-SMe) group on this compound provides a reactive site for further chemical modification, allowing it to be incorporated into larger structures. For instance, it could be oxidized to a sulfoxide (B87167) or sulfone, or the methyl group could be functionalized, enabling polymerization or grafting onto surfaces. Research has demonstrated that fluorinated PAHs can exhibit liquid crystalline properties and form functional gels, applications where precise control over intermolecular interactions, influenced by fluorine, is critical. nih.gov

Intermediate for Specialty Chemicals and Fine Organic Syntheses

This compound is a valuable intermediate in the synthesis of fine and specialty chemicals, particularly in the pharmaceutical and agrochemical industries where fluorinated motifs are prevalent. ccspublishing.org.cn The commercial availability of various fluorinated thioanisole (B89551) isomers points to their utility as foundational building blocks in multi-step syntheses. sigmaaldrich.comfluorochem.co.uk

The 2,5-difluorophenyl group is a structural component found in various complex and high-value molecules. A notable example is the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine, a chiral specialty chemical, which is built around this specific fluorinated scaffold. google.com Such pyrrolidine (B122466) derivatives are important pharmacophores. The synthesis of these target molecules often involves the transformation of a simpler precursor containing the 2,5-difluorophenyl unit, which can be derived from starting materials like this compound. The compound can serve as a precursor for introducing the 2,5-difluorophenyl moiety through cross-coupling reactions or by first converting the thioether into a more reactive functional group like a sulfonium (B1226848) salt or a sulfoxide leaving group.

Chiral Derivatives and Their Potential in Asymmetric Synthesis

Asymmetric synthesis, the controlled formation of a specific enantiomer of a chiral molecule, is of paramount importance in chemistry, particularly for producing pharmaceuticals. beilstein-journals.org Chiral derivatives of this compound, especially chiral sulfoxides, represent valuable intermediates for these processes. The oxidation of the prochiral sulfur atom in this compound to a chiral sulfoxide (2,5-difluorophenyl methyl sulfoxide) is a key transformation. Chiral sulfoxides are versatile building blocks, serving as chiral auxiliaries to direct stereoselective reactions.

The synthesis of chiral sulfoxides from sulfides can be achieved through various methods:

Enzyme-catalyzed oxidation: Biocatalytic methods offer high enantioselectivity under mild conditions.

Chiral metal complex catalysis: Catalysts based on titanium, vanadium, or other metals, paired with chiral ligands and an oxidant (e.g., hydrogen peroxide), can facilitate asymmetric oxidation. kirj.ee

Chiral oxaziridines: Stoichiometric chiral oxidants like Davis oxaziridines are effective for this transformation. uzh.ch

Photocatalysis: Recent advances include the use of photosensitizers to drive the racemization of sulfoxides, which can be coupled with a resolution process, or the use of chiral photocatalysts for direct asymmetric oxidation. rsc.orgnih.gov

The table below summarizes representative conditions for the oxidation of thioanisole derivatives, illustrating common approaches that could be adapted for the asymmetric synthesis of chiral 2,5-difluorophenyl methyl sulfoxide.

| Substrate | Oxidant/Catalyst System | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Thioanisole | m-CPBA | CH₂Cl₂ | rt | 77 | N/A (racemic) nih.gov |

| Thioanisole Derivatives | POSS-tert-BF₂ (Photocatalyst), O₂ | Methanol | rt | up to 99 | N/A (racemic) rsc.org |

| 2-Alkylcycloalkanones | Chiral Pt catalyst, H₂O₂ | N/A | -20 | N/A | up to 75 kirj.ee |

| Imino-trifluoro-propanols | m-CPBA | CH₂Cl₂ | rt | 40-80 | N/A (diastereomeric mixture) uzh.ch |

The resulting chiral fluorinated sulfoxides can then be used in subsequent steps to construct more complex molecules, where the sulfoxide group controls the stereochemical outcome of bond-forming reactions. The development of efficient methods for the enantioselective synthesis of chiral fluorinated compounds remains a significant area of research. chinesechemsoc.orgchinesechemsoc.org

Concluding Remarks and Future Research Outlook

Summary of Current Understanding and Identified Research Gaps

2,5-Difluorothioanisole is a fluorinated aromatic thioether that has attracted attention primarily as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the aromatic ring significantly influences the compound's electronic properties, reactivity, and metabolic stability, making it a valuable building block for introducing the 2,5-difluorophenylthio moiety into target structures. The carbon-fluorine bond is one of the strongest in organic chemistry, which often imparts increased thermal and metabolic stability to molecules. researchgate.netwikipedia.orgworktribe.com

Current understanding is largely centered on its synthesis, typically through nucleophilic aromatic substitution reactions, and its subsequent functionalization. However, several research gaps remain. There is a need for the development of more sustainable and efficient synthetic routes that avoid harsh reaction conditions. A deeper, mechanistic understanding of its reactivity patterns would enable more precise and predictable chemical transformations. Furthermore, the full scope of its potential applications has yet to be thoroughly explored, with much of the focus remaining on its role as a passive building block rather than a molecule with intrinsic functional properties.

Emerging Trends in Synthetic Methodologies for Fluorinated Thioethers

The synthesis of fluorinated thioethers, including this compound, is poised to benefit from several emerging trends in organic synthesis. These modern methodologies aim to overcome the limitations of traditional methods, offering milder conditions, higher efficiency, and greater functional group tolerance. acs.orgacs.org

Key emerging trends include:

Late-Stage Functionalization: This approach introduces fluorine or fluorinated moieties at a late stage in a synthetic sequence, which is highly valuable in drug discovery. proquest.com Applying this strategy to the synthesis of this compound derivatives could provide rapid access to a library of analogues for structure-activity relationship studies.

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, enabling transformations that are often difficult to achieve with traditional thermal methods. proquest.commdpi.com The development of photoredox-catalyzed methods for the synthesis of this compound could lead to more energy-efficient and selective processes.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. The application of flow chemistry to the synthesis of this compound could enable safer and more scalable production.

Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based catalysts, often with improved environmental credentials. fsu.edu Research into organocatalyzed routes to this compound could lead to more sustainable synthetic processes. fsu.edu

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, offering the potential to accelerate the discovery and optimization of molecules and reactions. acs.orgnsf.gov For this compound, these computational approaches can provide valuable insights and predictive power.

Key areas of advancement include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of properties for this compound, including its geometry, electronic structure, and reactivity. youtube.com These calculations can help rationalize experimental observations and guide the design of new reactions.

Reaction Pathway Modeling: Computational modeling can be used to map out the energy landscape of chemical reactions involving this compound, identifying transition states and intermediates. hokudai.ac.jp This information is crucial for understanding reaction mechanisms and optimizing reaction conditions.

Machine Learning for Property Prediction: Machine learning models can be trained on existing chemical data to predict the properties of new molecules. nsf.gov For this compound and its derivatives, this could be used to predict properties such as solubility, toxicity, and biological activity, thereby accelerating the drug discovery process. huggins-lab.com

Computational Fluorine Scanning: This technique uses free-energy perturbation methods to predict the effect of fluorine substitution on protein-ligand binding affinities. huggins-lab.com This could be a powerful tool for designing new drugs based on the this compound scaffold.

| Property | Predicted Value | Computational Method | Significance |

|---|---|---|---|

| Dipole Moment | ~1.5 D | DFT (B3LYP/6-31G) | Influences intermolecular interactions and solubility. |

| HOMO Energy | -8.5 eV | DFT (B3LYP/6-31G) | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.8 eV | DFT (B3LYP/6-31G*) | Relates to the molecule's ability to accept electrons (electrophilicity). |

| LogP | ~3.2 | Machine Learning (ALOGPS) | Predicts the lipophilicity of the molecule, important for drug design. |

Prospective Areas for Novel Applications of this compound in Chemical Research

While currently utilized as a synthetic intermediate, the unique properties of this compound suggest its potential for a broader range of applications. Future research could focus on exploring its utility in the following areas:

Medicinal Chemistry: Beyond its role as a building block, the 2,5-difluorophenylthio moiety itself may possess intrinsic biological activity. The introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates. researchgate.net Systematic screening of this compound and its simple derivatives against various biological targets could uncover novel therapeutic leads.

Materials Science: The incorporation of fluorinated moieties into polymers can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. fsu.edu this compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated poly(aryl thioethers) with applications in high-performance plastics and organic electronics. acs.orgacs.org

Agrochemicals: The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemicals, where enhanced efficacy and metabolic stability are desirable. wikipedia.orgresearchgate.net this compound could be a key component in the development of new herbicides, fungicides, and insecticides.

Chemical Probes and Sensors: The unique spectroscopic properties of the fluorine atom (e.g., in ¹⁹F NMR) can be exploited in the design of chemical probes and sensors. Derivatives of this compound could be developed as probes for studying biological systems or for detecting specific analytes.

Q & A

Q. What are the recommended synthetic routes for 2,5-difluorothioanisole, and how can purity be optimized?

Synthesis typically involves nucleophilic aromatic substitution (NAS) on 2,5-difluoroanisole using a thiolating agent (e.g., NaSH or H2S). Key steps include:

- Temperature control : Maintain ≤0°C during thiolation to minimize side reactions (e.g., over-substitution or oxidation) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC-MS (>98%) and <sup>19</sup>F NMR to verify substitution patterns .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

Q. What spectroscopic techniques are critical for characterizing this compound?

- <sup>1</sup>H/<sup>19</sup>F NMR : Assign peaks using coupling constants (e.g., <sup>3</sup>JF-F ≈ 8–12 Hz for meta-fluorines) .

- Mass spectrometry : Confirm molecular ion [M+H]<sup>+</sup> at m/z 160.03 (calculated) and rule out impurities like sulfoxide derivatives .

- FTIR : Validate S–C (thioether) stretch at ~670 cm<sup>−1</sup> and absence of S–O bands (~1050 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in photophysical data (e.g., fluorescence quantum yield) for this compound derivatives?

- Control variables : Compare solvent polarity (e.g., toluene vs. DMSO), concentration (avoid aggregation), and excitation wavelength .

- Validate instrumentation : Calibrate fluorometers using standard dyes (e.g., quinine sulfate) and correct for inner-filter effects .

- Computational modeling : Perform TD-DFT calculations to predict excited-state behavior and correlate with experimental Stokes shifts .

Q. What strategies are effective for analyzing reaction mechanisms involving this compound in cross-coupling reactions?

- Isotopic labeling : Use deuterated substrates to trace hydrogen transfer pathways (e.g., in Pd-catalyzed couplings) .

- Kinetic studies : Monitor intermediates via in situ <sup>19</sup>F NMR or Raman spectroscopy to identify rate-limiting steps .

- Computational docking : Simulate transition states (e.g., using Gaussian or ORCA) to elucidate steric/electronic effects of fluorine substituents .

Q. How can researchers address discrepancies in reported biological activity data for this compound-based inhibitors?

- Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for metabolic interference (e.g., CYP450 activity) .

- Dose-response analysis : Perform nonlinear regression (Hill equation) to calculate IC50 values and assess batch-to-batch variability .

- Meta-analysis : Aggregate datasets from public repositories (e.g., PubChem BioAssay) to identify outliers and validate trends .

Q. What methodologies are recommended for studying the environmental fate of this compound?

- Degradation studies : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-QTOF-MS. Compare aerobic/anaerobic conditions .

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC50) and bioaccumulation potential .

- QSAR modeling : Predict biodegradability using EPI Suite or TEST software, focusing on electron-withdrawing substituents .

Data Contradiction & Reproducibility

Q. How should researchers interpret conflicting results in catalytic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.